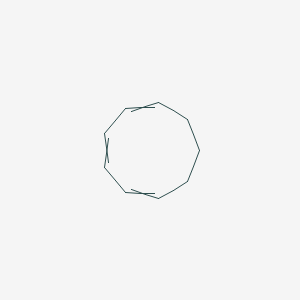

Cyclonona-1,3,5-triene

Descripción

Propiedades

Número CAS |

6572-40-3 |

|---|---|

Fórmula molecular |

C9H12 |

Peso molecular |

120.19 g/mol |

Nombre IUPAC |

cyclonona-1,3,5-triene |

InChI |

InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-6H,7-9H2 |

Clave InChI |

FHBJNBBNAAXQKT-UHFFFAOYSA-N |

SMILES canónico |

C1CC=CC=CC=CC1 |

Origen del producto |

United States |

Synthesis of Cyclonona 1,3,5 Triene

The controlled synthesis of specific isomers of cyclonona-1,3,5-triene remains an area of active research. While a definitive, high-yielding synthesis of the parent compound is not widely documented, the synthesis of its derivatives has been achieved through various strategies. For instance, the synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, a fluorinated analog, has been reported, showcasing the chemical manipulations possible on a nine-membered ring system.

Iii. Mechanistic Studies of Reactivity in Cyclonona 1,3,5 Triene Systems

Pericyclic Reactions of Cyclonona-1,3,5-triene

Pericyclic reactions represent a major class of transformations for cyclonona-1,3,5-triene and related systems. These reactions are characterized by a continuous, concerted reorganization of electrons within a cyclic array of atoms. The stereochemical outcomes of these reactions are highly predictable based on the number of π-electrons involved and whether the reaction is initiated by thermal or photochemical means.

Electrocyclic reactions are a fundamental type of pericyclic reaction involving the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. wikipedia.org The stereochemistry of these reactions is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene.

Under thermal conditions, cyclonona-1,3,5-triene can undergo a 6π electrocyclization. According to the Woodward-Hoffmann rules, a 6π electron system (where 4n+2, with n=1) follows a disrotatory pathway for ring closure when heated. researchgate.netlibretexts.org In a disrotatory closure, the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new σ-bond is formed. masterorganicchemistry.com This specific mode of rotation allows for the in-phase overlap of the lobes of the HOMO at the ends of the π-system, leading to a symmetry-allowed transition state. libretexts.org

The thermal electrocyclization of (Z)-hexatri-1,3,5-ene, a simple acyclic 6π system, serves as a classic example, yielding 1,3-cyclohexadiene (B119728). researchgate.net For cyclonona-1,3,5-triene, the all-cis isomer can, in principle, undergo a disrotatory 6π ring closure to form a bicyclic product, cis-bicyclo[4.3.0]nona-2,4-diene. The stereochemical outcome is a direct consequence of the disrotatory motion, which brings the substituents on the newly formed ring into a specific cis orientation. researchgate.net

Table 1: Thermal 6π Electrocyclization of Trienes

| Reactant | Conditions | Mode of Ring Closure | Product |

|---|---|---|---|

| (Z)-Hexatri-1,3,5-ene | Thermal | Disrotatory | 1,3-Cyclohexadiene |

| trans,cis,cis-2,4,6-Octatriene | Thermal | Disrotatory | cis-5,6-Dimethyl-1,3-cyclohexadiene libretexts.org |

| trans,cis,trans-2,4,6-Octatriene | Thermal | Disrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene libretexts.org |

When subjected to photochemical conditions (irradiation with ultraviolet light), the reactivity pattern of conjugated systems changes. In photochemical reactions, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), which then becomes the new HOMO (HOMO*). The symmetry of this excited state orbital dictates the stereochemical course of the reaction. For an 8π electron system, such as cyclononatetraene which can be related to cyclonona-1,3,5-triene systems, thermal ring closure would be conrotatory. However, under photochemical conditions, the selection rules are reversed. wikipedia.org

While cyclonona-1,3,5-triene itself is a 6π system, related larger ring systems or intermediates in sequential reactions can exhibit 8π reactivity. For an 8π system (where 4n, with n=2), photochemical electrocyclization proceeds via a disrotatory pathway. Conversely, a thermal 8π electrocyclization follows a conrotatory path. masterorganicchemistry.com Some complex natural product syntheses showcase sequences of electrocyclic reactions, for instance, an 8π thermal conrotatory ring closure followed by a 6π thermal disrotatory ring closure. masterorganicchemistry.com

The stereospecificity of electrocyclic reactions is a cornerstone of the Woodward-Hoffmann rules. wikipedia.org These rules provide a theoretical framework for predicting the stereochemical outcome based on the conservation of orbital symmetry. libretexts.org For a given polyene, the mode of ring closure (conrotatory or disrotatory) is determined by the number of π-electrons and the reaction conditions (thermal or photochemical).

A conrotatory motion involves the two termini of the π-system rotating in the same direction (both clockwise or both counter-clockwise). A disrotatory motion involves rotation in opposite directions. masterorganicchemistry.com The selection rules are a direct consequence of the symmetry of the frontier molecular orbitals. wikipedia.org

For a 6π system like cyclonona-1,3,5-triene, the HOMO in the ground state has terminal p-orbital lobes with the same phase on the same side of the molecule. To achieve constructive (bonding) overlap to form the new σ-bond, these lobes must rotate in opposite directions. libretexts.org Thus, thermal 6π electrocyclization is disrotatory. researchgate.netstereoelectronics.org In contrast, for a photochemical 6π reaction, the excited state HOMO* has opposite phases at the termini, necessitating a conrotatory motion for bond formation. masterorganicchemistry.com

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |

|---|---|---|

| 4n (e.g., 4, 8, 12) | Thermal | Conrotatory researchgate.net |

| 4n (e.g., 4, 8, 12) | Photochemical | Disrotatory wikipedia.org |

| 4n + 2 (e.g., 6, 10, 14) | Thermal | Disrotatory researchgate.net |

| 4n + 2 (e.g., 6, 10, 14) | Photochemical | Conrotatory wikipedia.org |

Cycloaddition reactions are another important class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The electrons from the π-systems of the reactants are reorganized to form new σ-bonds.

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful method for forming six-membered rings. libretexts.org It involves the reaction of a conjugated diene (a 4π electron component) with a dienophile (a 2π electron component). researchgate.net In the context of cyclonona-1,3,5-triene, the molecule itself contains a conjugated diene moiety, making it a potential substrate for Diels-Alder reactions.

The reactivity in a Diels-Alder reaction is often enhanced when the dienophile possesses electron-withdrawing groups, making it more electrophilic. libretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Intramolecular Diels-Alder reactions are also highly significant, providing a route to complex polycyclic systems. oregonstate.edu For instance, a substituted vinylcyclohexadiene can undergo an intramolecular Diels-Alder reaction to form a tricyclic system. oregonstate.edu

While specific examples of intermolecular Diels-Alder reactions with cyclonona-1,3,5-triene as the diene component are not extensively documented in the provided search results, the inherent diene system within its structure suggests its capability to participate in such transformations. The reaction would involve the four π-electrons of a diene segment within the nine-membered ring reacting with a 2π-electron dienophile to form a bicyclic adduct.

Cycloaddition Reactions

Homo-Diels-Alder and [2+2+2] Cycloadditions for Related Systems

While specific examples of homo-Diels-Alder and [2+2+2] cycloadditions involving cyclonona-1,3,5-triene are not extensively documented in readily available literature, studies on structurally related systems, such as bicycloalkadienes, offer valuable insights into the potential reactivity of this nine-membered ring system.

The homo-Diels-Alder reaction, a [2+2+2] cycloaddition, is a powerful method for the synthesis of strained polycyclic compounds. Research on the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), a potent dienophile, with a series of bicycloalkadienes, including bicyclo[3.2.2]nona-6,8-diene, has been particularly informative. bohrium.com In the case of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene, the reaction proceeds as expected to yield the corresponding homo-Diels-Alder adducts. bohrium.com However, the reaction with bicyclo[3.2.2]nona-6,8-diene, a structural isomer of cyclonona-1,3,5-triene, takes a different course. Instead of the expected homo-Diels-Alder product, a rearranged adduct is formed, which is proposed to arise from the intermediacy of an aziridinium (B1262131) imide. bohrium.com This highlights how subtle changes in the ring system's strain and flexibility can dramatically alter the reaction mechanism. bohrium.com

Computational studies have supported these experimental findings, indicating that the reaction pathway is highly sensitive to the transition state energies, which are influenced by the structure of the diene. bohrium.com The synthesis of various derivatives of bicyclo[3.2.2]nonene structures has been achieved through Diels-Alder reactions, demonstrating the utility of this approach in constructing complex molecular architectures. beilstein-journals.orgoup.com

Strain-Promoted Cycloadditions (e.g., with 1,3-dipoles, relevant for strained analogues)

Strain-promoted cycloadditions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), have become a cornerstone of bioconjugation and materials science. nih.govchempep.com This type of reaction relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide (B81097) without the need for a toxic copper catalyst. nih.govchempep.com The driving force for this reaction is the release of ring strain in the transition state. researchgate.net

While direct examples involving strained analogues of cyclonona-1,3,5-triene are not prevalent in the literature, the principles of SPAAC can be extended to other strained unsaturated systems. The reactivity in these cycloadditions is a function of both the ring strain and the electronic properties of the reacting partners. beilstein-journals.org For instance, the introduction of fluorine atoms into the cyclooctyne ring can enhance the reaction rate. researchgate.net Similarly, the nature of the 1,3-dipole is crucial; nitrones have been shown to be more reactive than azides in some strain-promoted cycloadditions. nih.gov The reaction of a strained alkyne with a 1,3-dipole, such as an azide or nitrile oxide, leads to the formation of a stable five-membered heterocyclic ring. bohrium.com

The synthesis of strained bicyclic systems, such as bicyclo[6.1.0]nonyne, provides a template for exploring such reactions. mcmaster.ca The functionalization of these strained systems and their subsequent cycloaddition with 1,3-dipoles represents a promising area for future research, potentially enabling the development of novel molecular architectures and functional materials.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a conjugated system. In the context of cyclonona-1,3,5-triene and its derivatives, intramolecular hydrogen migrations and Cope and Claisen rearrangements are of particular interest.

Intramolecular hydrogen migrations, or sigmatropic hydrogen shifts, are thermally or photochemically induced pericyclic reactions where a hydrogen atom moves from one part of a molecule to another. While specific studies on intramolecular hydrogen migration in cyclonona-1,3,5-triene are scarce, the principles can be understood from related systems. For example, in substituted cyclohexanol (B46403) derivatives, the conformational equilibrium can be significantly influenced by the formation of intramolecular hydrogen bonds, a factor that could also play a role in the reactivity of functionalized cyclononatrienes. nih.gov The study of such processes often involves spectroscopic techniques like NMR to determine the position of the hydrogen atoms and the dynamics of their transfer.

The Cope rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com A notable example in a related nine-membered ring system is the thermal rearrangement of cis-cyclonona-1,2,6-triene to 2,3-divinylcyclopentene. This reaction proceeds quantitatively in the gas phase at temperatures between 146 and 181°C and is a unimolecular, first-order process. rsc.org The activation parameters for this rearrangement have been determined, providing insight into the energetics of the chair-like transition state. rsc.org The driving force for this particular rearrangement is the relief of strain in the nine-membered ring. masterorganicchemistry.com

The Claisen rearrangement is another beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, involving an allyl vinyl ether which rearranges upon heating to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org While specific examples involving derivatives of cyclonona-1,3,5-triene are not readily found, it is conceivable that an allyl ether of a cyclononatrienol could undergo such a rearrangement. If the ortho positions of an aromatic Claisen rearrangement are blocked, a subsequent Cope rearrangement can occur. organic-chemistry.org These rearrangements are powerful tools in organic synthesis for carbon-carbon bond formation. wikipedia.org

| Rearrangement Type | Substrate Class | Key Transformation |

| Cope Rearrangement | 1,5-dienes | beilstein-journals.orgbeilstein-journals.org-sigmatropic shift of a C-C bond |

| Claisen Rearrangement | Allyl vinyl ethers | beilstein-journals.orgbeilstein-journals.org-sigmatropic shift to form a γ,δ-unsaturated carbonyl |

Valence Isomerization and Ring Inversion Dynamics

Cyclonona-1,3,5-triene, like other medium-sized ring systems, exhibits complex dynamic behavior, including valence isomerization and ring inversion. These processes are fundamental to understanding the conformational landscape and reactivity of the molecule.

Valence isomerization involves the interconversion of constitutional isomers through the reorganization of bonding electrons. A well-studied analogy is the valence isomerization of cycloheptatriene (B165957) to its bicyclic isomer, norcaradiene. nih.govnih.gov This equilibrium is influenced by substituents and temperature. For cyclononatriene systems, similar valence tautomerism between monocyclic and bicyclic forms is possible.

Ring inversion refers to the conformational change of a ring from one form to its mirror image. For cis,cis,cis-1,4,7-cyclononatriene, computational studies have shown that the ring can exist in a rigid crown conformation (C₃ᵥ symmetry) or a more flexible saddle conformation. conicet.gov.ar The crown form is generally the major conformer. The interconversion between these forms proceeds through various transition states and intermediates, and the energy barriers for these processes can be determined using dynamic NMR spectroscopy and computational methods. conicet.gov.ar The study of these dynamic processes in cyclonona-1,3,5-triene is crucial for a complete understanding of its chemical and physical properties.

Addition Reactions and Functional Group Transformations (e.g., 1,6-addition to conjugated trienes)

The conjugated triene system in cyclonona-1,3,5-triene is susceptible to various addition reactions. Of particular interest is the 1,6-conjugate addition, where a nucleophile adds to the terminus of the triene system.

While specific examples of 1,6-addition to cyclonona-1,3,5-triene are not extensively reported, the reactivity pattern can be inferred from studies on other conjugated systems. For instance, the 1,6-conjugate addition of nucleophiles to dienyl diketones can initiate cyclization cascades. ontosight.ai Similarly, the base-catalyzed 1,6-conjugate addition of nitroalkanes to p-quinone methides has been developed. nih.gov These reactions demonstrate the feasibility of nucleophilic attack at the 6-position of a conjugated triene. An iron(II)-catalyzed site-selective 1,6-conjugate addition to p-quinone methides has also been reported. libretexts.org

The development of methods for the functionalization of cyclonona-1,3,5-triene through addition reactions would provide access to a wide range of new derivatives with potential applications in various fields of chemistry.

Iv. Comprehensive Conformational Analysis and Molecular Dynamics of Cyclonona 1,3,5 Triene

Exploration of Conformational Potential Energy Surfaces

Computational methods, particularly ab initio calculations, have been instrumental in mapping the potential energy surface of (Z,Z,Z)-cyclonona-1,3,5-triene to identify its stable conformers and the transition states that connect them.

Theoretical calculations have identified two primary energy minima on the conformational potential energy surface of (Z,Z,Z)-cyclonona-1,3,5-triene: the twist-boat (TB) and the boat-chair (BC) conformations.

The most stable conformation of (Z,Z,Z)-cyclonona-1,3,5-triene is determined to be the twist-boat (TB) conformation, which possesses C₂ symmetry. This chiral conformation represents the global energy minimum. A second stable conformation, the boat-chair (BC) , exists at a higher energy level. While the exact energy difference has not been explicitly detailed in the available literature, the twist-boat conformation is consistently reported as the more stable form.

For the related isomer, (Z,E,Z)-cyclonona-1,3,5-triene, a twist-chair (C₁) conformation has been identified as an energy-minimum geometry.

Table 1: Identified Stable Conformations of (Z,Z,Z)-Cyclonona-1,3,5-triene

| Conformation | Point Group | Relative Stability |

|---|---|---|

| Twist-Boat (TB) | C₂ | Most Stable |

| Boat-Chair (BC) | - | Less Stable |

The interconversion between different conformations of (Z,Z,Z)-cyclonona-1,3,5-triene proceeds through specific transition states. The pseudorotation of the chiral twist-boat conformation into its mirror image occurs via a boat-boat (BB) geometry. researchgate.net This transition state is a key feature on the potential energy surface, governing the dynamic equilibrium between the enantiomeric twist-boat forms.

The interconversion pathway between the more stable twist-boat conformer and the boat-chair conformer has not been explicitly elucidated in the reviewed literature.

Investigation of Conformational Interconversion Barriers

The energy barriers for the interconversion between different conformers are crucial for understanding the molecule's dynamic behavior and the timescale of these processes. These barriers can be determined computationally and, in some cases, experimentally.

The process of ring inversion involves a significant conformational change of the entire nine-membered ring. For (Z,Z,Z)-cyclonona-1,3,5-triene, the calculated energy barrier for the ring inversion of the twist-boat (TB) conformation is 60.9 kJ/mol. researchgate.net Another important dynamic process is the pseudorotation of the twist-boat conformer, which has a calculated energy barrier of 35.5 kJ/mol and proceeds through the boat-boat (BB) transition state. researchgate.net

In contrast, for the (Z,E,Z)-cyclonona-1,3,5-triene isomer, the calculated energy barrier for the ring inversion of its twist-chair (C₁) conformation is significantly lower, at 29.35 kJ/mol. researchgate.net

Table 2: Calculated Energy Barriers for Conformational Interconversions of Cyclonona-1,3,5-triene Isomers

| Isomer | Process | Conformation | Transition State | Calculated Energy Barrier (kJ/mol) |

|---|---|---|---|---|

| (Z,Z,Z) | Ring Inversion | Twist-Boat (TB) | - | 60.9 researchgate.net |

| (Z,Z,Z) | Pseudorotation | Twist-Boat (TB) | Boat-Boat (BB) | 35.5 researchgate.net |

| (Z,E,Z) | Ring Inversion | Twist-Chair (C₁) | - | 29.35 researchgate.net |

Information regarding the rotational barriers of the double bonds within the all-cis isomer of cyclonona-1,3,5-triene is not available in the reviewed scientific literature.

However, for the (Z,E,Z)-cyclonona-1,3,5-triene isomer, a substantial energy barrier of 59.76 kJ/mol has been calculated for the swiveling of the trans double bond through the polymethylene bridge. researchgate.net This process involves a significant distortion of the ring to accommodate the rotation of the double bond.

Dynamic Spectroscopic Characterization of Conformational Behavior

The dynamic conformational behavior of cyclic molecules can often be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. In this technique, the temperature of the sample is varied, and changes in the NMR spectrum can provide information about the rates of conformational interconversion and the energy barriers involved.

For many cyclic systems, as the temperature is lowered, the rate of interconversion between different conformers slows down. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer can be observed. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum.

While the principles of dynamic NMR are well-suited for studying the conformational dynamics of cyclonona-1,3,5-triene, specific experimental studies applying this technique to the all-cis isomer have not been found in the surveyed literature. Therefore, experimental data on its conformational behavior from dynamic spectroscopic methods are not available at this time.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of different conformers. At low temperatures, the rate of interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. Conversely, at higher temperatures, rapid interconversion leads to averaged signals.

In the case of all-cis-cyclonona-1,3,5-triene, computational studies have been instrumental in predicting its conformational behavior, which can be experimentally verified using VT-NMR. Theoretical calculations at the ab initio level (HF/6-31G*) have been employed to determine the relative energies of various conformations and the energy barriers to their interconversion. These studies suggest that the most stable conformation of (Z,Z,Z)-cyclonona-1,3,5-triene is a chiral twist-boat (TB) form.

The process of ring inversion, where one TB conformation converts into its enantiomer, is a key dynamic process. Computational models predict the energy barrier for this ring inversion. For instance, the pseudorotation of the chiral twist-boat conformation through a boat-boat (BB) transition state has a calculated energy barrier of 35.5 kJ/mol. A separate ring inversion pathway for the twist-boat conformation has a higher calculated energy barrier of 60.9 kJ/mol. These energy barriers are within a range that is typically accessible for study using VT-NMR.

| Process | Transition State | Calculated Energy Barrier (kJ/mol) | Computational Method |

|---|---|---|---|

| Pseudorotation of Twist-Boat | Boat-Boat (BB) | 35.5 | HF/6-31G |

| Ring Inversion of Twist-Boat | - | 60.9 | HF/6-31G |

Line Shape Analysis for Kinetic Parameters

NMR line shape analysis is a quantitative method used to extract kinetic parameters, such as the rate constant (k) and the free energy of activation (ΔG‡), from the temperature-dependent changes observed in VT-NMR spectra. nih.gov By simulating the NMR line shapes at various exchange rates and comparing them to the experimental spectra, precise kinetic information about the conformational interchange can be obtained. researchgate.netnih.gov

The analysis is particularly powerful in the region of coalescence, where the line shapes are most sensitive to the rate of exchange. The Eyring equation can then be used to relate the rate constant determined from the line shape analysis to the free energy of activation for the process.

For cyclonona-1,3,5-triene, a full line shape analysis would involve recording a series of spectra at finely spaced temperature intervals, particularly around the coalescence temperature for the ring inversion process. By fitting the experimental line shapes to theoretical models based on the Bloch equations modified for chemical exchange, the rate constants for the interconversion between the twist-boat conformers could be determined at each temperature.

This data would then allow for the construction of an Eyring plot (ln(k/T) vs. 1/T), from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the ring inversion could be derived. Although specific experimental line shape analysis data for cyclonona-1,3,5-triene is not published, the calculated energy barrier of 35.5-60.9 kJ/mol suggests that the dynamic process is well-suited for this type of analysis.

| Kinetic Parameter | Symbol | Information Obtainable from Line Shape Analysis |

|---|---|---|

| Rate Constant | k | Determined at various temperatures from line shape fitting. |

| Free Energy of Activation | ΔG‡ | Calculated from k at the coalescence temperature. |

| Enthalpy of Activation | ΔH‡ | Determined from the slope of an Eyring plot. |

| Entropy of Activation | ΔS‡ | Determined from the intercept of an Eyring plot. |

Chiroptical Spectroscopy (e.g., CD for chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules. wikipedia.org CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. Since the calculated most stable conformation of all-cis-cyclonona-1,3,5-triene is the chiral twist-boat form, this molecule is an ideal candidate for CD studies, either in its resolved enantiomeric forms or as chiral derivatives.

The preparation of enantiomerically enriched or pure cyclonona-1,3,5-triene or its derivatives would be a prerequisite for experimental CD studies. The CD spectrum would be expected to show distinct Cotton effects, the signs and magnitudes of which would be characteristic of the absolute configuration and the predominant conformation in solution.

Theoretical calculations of the CD spectrum can be performed to correlate the observed spectral features with specific conformations. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting CD spectra. Such calculations on the enantiomers of the twist-boat conformation of cyclonona-1,3,5-triene would predict the expected CD signals.

Although no experimental CD spectra for chiral derivatives of cyclonona-1,3,5-triene are currently available in the literature, the principles of chiroptical spectroscopy suggest it would be a valuable technique for confirming the chiral nature of its ground state conformation and for studying the stereochemical aspects of its dynamic behavior.

Fluxional Behavior and Intramolecular Exchange Processes

The conformational flexibility of cyclonona-1,3,5-triene leads to a rich fluxional behavior, characterized by continuous intramolecular exchange processes. The most significant of these is the ring inversion of the twist-boat conformation. This process involves the molecule passing through higher energy transition states, allowing for the interconversion of equivalent or enantiomeric conformations.

Computational studies have shed light on the pathways for these intramolecular exchanges. One important low-energy process is pseudorotation. For the related (Z,Z)-cyclonona-1,3-diene, a calculated energy barrier for a limited pseudorotation of the boat-chair and twist-boat-chair conformations is only 10.2 kJ/mol. rsc.org This suggests that for cyclonona-1,3,5-triene, similar low-energy pseudorotation pathways likely exist, allowing for facile interconversion between various boat and chair-like forms.

The primary intramolecular exchange process that would be observable by standard VT-NMR is the ring inversion that interconverts the two enantiomeric twist-boat conformations. This process effectively inverts the chirality of the ring system. The calculated energy barrier for this process (35.5-60.9 kJ/mol) indicates that at room temperature, the molecule is rapidly interconverting, leading to an averaged, achiral appearance on the NMR timescale. Only at lower temperatures would the rate of this exchange slow sufficiently to potentially observe the separate chiral conformers.

The study of these fluxional processes is crucial for a complete understanding of the reactivity and properties of cyclonona-1,3,5-triene, as the accessibility of different conformations can influence its chemical behavior.

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to explore the conformational landscape of cyclonona-1,3,5-triene. The choice of methodology represents a trade-off between computational cost and accuracy, with different approaches being suited for different aspects of the investigation.

Ab initio (from first principles) molecular orbital theory provides a foundational framework for studying the electronic structure and geometry of molecules without empirical parameters. The Hartree-Fock (HF) method is a primary ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory is fundamental, it does not account for electron correlation, which can be significant for accurately determining the relative energies of conformers.

To incorporate electron correlation effects, Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently applied. The MP2 method offers a significant improvement in accuracy over HF for calculating energies and geometries. A common and effective computational strategy involves optimizing the geometries of conformers and transition states at the more computationally efficient HF level with a suitable basis set (e.g., 6-31G), followed by higher-level single-point energy calculations using the MP2 method on the HF-optimized geometries. This is often denoted as MP2/6-31G//HF/6-31G*.

Computational studies on (Z,Z,Z)-cyclonona-1,3,5-triene have utilized these methods to map out its conformational preferences. researchgate.net Similarly, the conformational interconversion pathways of (Z,E,Z)-cyclonona-1,3,5-triene have been investigated, calculating the energy barriers for processes like ring inversion and the rotation of the trans double bond using HF and MP2 methods. researchgate.net

Density Functional Theory (DFT) has become a widely used tool in computational chemistry, offering a favorable balance of accuracy and computational cost. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-body effects.

A variety of functionals are available, ranging from Generalized Gradient Approximation (GGA) functionals to hybrid functionals, which mix a portion of exact Hartree-Fock exchange. The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for many organic systems. For instance, DFT calculations using the B3LYP functional have been applied to the related (Z,Z,Z)-cyclonona-1,3,6-triene to determine the relative energies of its conformers and transition states. researchgate.net

Benchmarking involves systematically comparing the results of various DFT functionals against high-level ab initio calculations or experimental data to determine the most suitable functional for a specific chemical problem. For the conformational analysis of flexible molecules like cyclonona-1,3,5-triene, a thorough benchmarking study would be necessary to establish the most accurate and efficient DFT functional. However, a specific, comprehensive benchmarking study dedicated to the various conformers of cyclonona-1,3,5-triene is not prominently featured in the existing literature.

For systems with a large number of atoms or for extensive exploration of the potential energy surface, Molecular Mechanics (MM) offers a computationally inexpensive alternative. MM methods, also known as force-field methods, treat molecules as a collection of atoms held together by springs. The potential energy is calculated using a classical mechanical function that includes terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. The accuracy of MM depends entirely on the quality of the underlying parameters that define the force field.

Stochastic search algorithms, such as the Random Incremental Pulse Search (RIPS) technique, can be paired with MM calculations to efficiently explore the vast conformational space of flexible rings. This approach has been successfully used to locate all minimum-energy conformations on the potential energy surface of the related cyclononane (B1620106) ring. umn.edu

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a way to study a specific part of a large system with high accuracy while treating the rest of the system with a less costly MM force field. This is particularly useful for studying reactions or properties in a complex environment. While QM/MM is a powerful tool, specific applications focusing solely on the conformational analysis of isolated cyclonona-1,3,5-triene are not widely reported, as the entire molecule is typically of quantum mechanical interest.

Prediction and Analysis of Potential Energy Surfaces

The ultimate goal of computational conformational analysis is to map the potential energy surface (PES) of a molecule. The PES is a mathematical landscape where the potential energy is a function of the molecular geometry. Key features of the PES include energy minima, which correspond to stable or metastable conformers, and saddle points, which correspond to transition states connecting these minima.

Computational studies have identified several key energy minima on the PES of (Z,Z,Z)-cyclonona-1,3,5-triene. Ab initio calculations have shown that the twist-boat (TB) conformation, which possesses C₂ symmetry, is the global energy minimum. researchgate.net Another important local minimum is the plane-symmetrical boat-chair (BC) conformer. The relative stability of these conformers has been quantified, showing the TB conformer to be more stable than the BC conformer. researchgate.net

| Conformer | Symmetry | Relative Energy (kJ/mol) | Method |

|---|---|---|---|

| Twist-Boat (TB) | C₂ | 0.0 (Global Minimum) | MP2/6-31G//HF/6-31G researchgate.net |

| Boat-Chair (BC) | Cₛ | 7.1 researchgate.net |

Identifying the transition states that connect the energy minima is crucial for understanding the dynamics of conformational interconversion. These first-order saddle points on the PES represent the energy barriers for specific conformational changes.

For (Z,Z,Z)-cyclonona-1,3,5-triene, two primary interconversion pathways have been characterized. The pseudorotation pathway, which interconverts the chiral twist-boat (TB) conformation with its mirror image, proceeds through a plane-symmetrical boat-boat (BB) geometry, which acts as the transition state. researchgate.net A higher energy process is the ring inversion of the TB conformation. researchgate.net

For the (Z,E,Z)-cyclonona-1,3,5-triene isomer, which contains a trans double bond, key transition states involve the inversion of the twist-chair (C₁) conformation and the swivelling of the trans double bond through the polymethylene bridge of the ring. researchgate.net

| Isomer | Process | Transition State Geometry | Energy Barrier (kJ/mol) |

|---|---|---|---|

| (Z,Z,Z)-cyclonona-1,3,5-triene | Pseudorotation of Twist-Boat (TB) | Boat-Boat (BB) researchgate.net | 35.5 researchgate.net |

| Ring Inversion of Twist-Boat (TB) | Not specified | 60.9 researchgate.net | |

| (Z,E,Z)-cyclonona-1,3,5-triene | Ring Inversion of Twist-Chair (C₁) | Not specified | 29.35 researchgate.net |

| Swivelling of trans Double Bond | Not specified | 59.76 researchgate.net |

Reaction Coordinate Analysis

The primary pericyclic reaction of the all-cis isomer, (Z,Z,Z)-cyclonona-1,3,5-triene, is a 6π-electron electrocyclization. This process involves the formation of a new sigma bond between the termini of the conjugated system (C1 and C6) to yield the fused bicyclic system, cis-bicyclo[4.3.0]nona-2,4-diene. The reaction coordinate for this transformation is intricately linked to the conformational dynamics of the nine-membered ring.

Computational studies, specifically ab initio calculations at the HF/6-31G* and MP2/6-31G//HF/6-31G levels, have elucidated the key stationary points on the potential energy surface of the reactant. researchgate.net The most stable conformation of (Z,Z,Z)-cyclonona-1,3,5-triene is a chiral twist-boat (TB) form. This conformer can undergo pseudorotation to its mirror image via a boat-boat (BB) transition state, a process with a calculated energy barrier of 35.5 kJ/mol. A higher energy barrier of 60.9 kJ/mol exists for the ring inversion of the TB conformation. researchgate.net

The electrocyclization reaction itself proceeds from one of the ground-state conformers, following a path that leads to the transition state and then to the bicyclic product. The reaction coordinate involves significant changes in the C1-C6 distance and the torsional angles of the carbon backbone as the molecule progresses from its flexible nine-membered ring structure to the more rigid fused-ring system of cis-bicyclo[4.3.0]nona-2,4-diene. The initial step along the coordinate is the adoption of a conformation that brings the C1 and C6 atoms into sufficient proximity for bond formation.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory and Pericyclic Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of pericyclic reactions. adichemistry.com For the thermal electrocyclization of cyclonona-1,3,5-triene, which is a 6π-electron process, the reaction is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the triene system. libretexts.org

Analogous to the well-studied electrocyclization of (Z)-hexa-1,3,5-triene, the HOMO of the conjugated system in cyclonona-1,3,5-triene (ψ₃) has terminal lobes with the same phase on the same side of the π-system. libretexts.org To achieve a bonding interaction (constructive overlap) between these lobes to form the new σ-bond, the terminal p-orbitals must rotate in opposite directions. This motion is termed a disrotatory process.

The Woodward-Hoffmann rules, which are underpinned by FMO theory, predict that a 6π thermal electrocyclic reaction will proceed via a disrotatory pathway. youtube.com Therefore, the electrocyclization of (Z,Z,Z)-cyclonona-1,3,5-triene to cis-bicyclo[4.3.0]nona-2,4-diene is predicted to be a thermally allowed, disrotatory process.

| Reaction | π-Electrons | Condition | Predicted Mode |

| Cyclonona-1,3,5-triene → Bicyclo[4.3.0]nona-2,4-diene | 6 | Thermal | Disrotatory |

| Cyclonona-1,3,5-triene → Bicyclo[4.3.0]nona-2,4-diene | 6 | Photochemical | Conrotatory |

Natural Bond Orbital (NBO) Analysis and Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, revealing key stereoelectronic interactions. While specific NBO analyses for cyclonona-1,3,5-triene are not extensively documented in the literature, the principles can be applied to understand its structure and reactivity.

NBO analysis of the different ground-state conformers would reveal the hyperconjugative interactions that contribute to their relative stabilities. For instance, interactions between occupied σ-orbitals (e.g., C-H or C-C bonds) and unoccupied σ*-orbitals within the flexible nine-membered ring can stabilize certain geometries over others.

In the context of the electrocyclization reaction, NBO analysis of the transition state would be particularly insightful. It could quantify the delocalization of electron density from the breaking π-bonds into the forming σ-bond. Furthermore, it would highlight stereoelectronic effects, such as the interactions between the orbitals of the reacting termini and adjacent bonds, which can influence the activation barrier of the reaction. For example, studies on analogous heteroatomic systems have used NBO computations to show how lone-pair involvement can facilitate the interaction between terminal atoms, thereby lowering the activation energy. nih.gov

Electron Density Distribution and Topography

The electron density distribution in cyclonona-1,3,5-triene is characterized by a higher concentration of π-electron density within the region of the three conjugated double bonds. The remaining part of the ring consists of sp³-hybridized carbon atoms, forming a flexible saturated chain with typical σ-bond electron density.

A topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), would reveal the bond critical points (BCPs) for each C-C bond. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantitatively describe the nature of the bonds. The C=C double bonds of the triene system would exhibit higher ρ values and more negative ∇²ρ values compared to the C-C single bonds, indicative of shared-shell (covalent) interactions with significant π-character. The analysis of the electron density change along the electrocyclization reaction path would show a gradual decrease in the π-bond character and a corresponding increase in electron density in the region of the forming C1-C6 σ-bond.

Strain Energy Quantification and its Impact on Reactivity

Medium-sized rings (8-11 members) are known to be subject to significant strain energy due to a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). Cyclonona-1,3,5-triene is no exception.

Computational studies have quantified the relative strain of different conformers. The twist-boat (TB) conformation is the most stable, serving as the reference for the strain energy of other conformers. researchgate.net The energy difference between conformers reflects the varying degrees of these strain components.

| Conformer/Transition State | Calculation Level | Relative Energy (kJ/mol) |

| Twist-Boat (TB) | MP2/6-31G//HF/6-31G | 0.0 |

| Boat-Boat (BB) Transition State | MP2/6-31G//HF/6-31G | 35.5 |

| Ring Inversion Transition State | MP2/6-31G//HF/6-31G | 60.9 |

Data sourced from ab initio studies by Nori-Shargh, et al. researchgate.net

This inherent strain in the nine-membered ring is a key driving force for the electrocyclization reaction. The reaction converts the strained monocyclic triene into the significantly less strained cis-bicyclo[4.3.0]nonadiene system. researchgate.net The release of ring strain contributes to the exothermicity of the reaction, making the bicyclic product thermodynamically more stable than the monocyclic reactant. The strain of the starting material directly impacts its reactivity; higher ground-state strain can lead to a lower activation energy for the electrocyclization, as the initial state is already energetically destabilized towards the transition state.

Aromaticity, Antiaromaticity, and Homoaromaticity Assessment (e.g., NICS, ASE)

While cyclonona-1,3,5-triene in its ground state is a non-aromatic polyene, the concept of aromaticity becomes relevant when considering its potential for homoaromaticity. Homoaromaticity is a special case of aromaticity where a continuous cycle of π-electrons is maintained by bridging a single sp³-hybridized center.

The disrotatory transition state of the 6π electrocyclization of cyclonona-1,3,5-triene is a prime candidate for homoaromatic character. In this transition state, the six π-electrons are delocalized over a cyclic array of six carbon atoms, with the through-space interaction between the p-orbitals on C1 and C6 bypassing the saturated C7-C8-C9 segment of the ring. This arrangement is topologically similar to the aromatic cyclopentadienyl (B1206354) anion or benzene.

To assess this, computational methods like Nucleus-Independent Chemical Shift (NICS) are employed. NICS calculations probe the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. A positive value suggests a paratropic ring current and antiaromaticity. Calculating NICS values for the transition state of the electrocyclization would provide quantitative evidence for its potential homoaromaticity. A significant negative NICS(0) or NICS(1)zz value would support the classification of the transition state as homoaromatic, which would in turn help to explain its stabilization and the facility of the reaction.

Another measure is the Aromatic Stabilization Energy (ASE), which quantifies the extra stability gained by cyclic delocalization. A positive ASE for the transition state, calculated via appropriate homodesmotic or isodesmic reactions, would also point towards homoaromatic stabilization.

Computational Thermochemistry and Photochemistry of Cyclonona-1,3,5-triene

Computational chemistry has become an indispensable tool for elucidating the complex energetic landscapes and reaction dynamics of cyclic polyenes. For cyclonona-1,3,5-triene, theoretical studies have primarily focused on its conformational thermochemistry, providing insights into the relative stabilities of its various isomers and the energy barriers separating them. However, detailed computational investigations into its photochemical behavior are less prevalent in the existing scientific literature.

Computational Thermochemistry

The conformational flexibility of the nine-membered ring of cyclonona-1,3,5-triene gives rise to several possible stereoisomers, with the all-cis or (Z,Z,Z)-cyclonona-1,3,5-triene being a prominent example. Theoretical studies have explored the potential energy surface of this molecule and its isomers to identify stable conformations and the transition states that connect them.

Ab initio molecular orbital and density functional theory (DFT) calculations have been employed to investigate the conformational properties of these trienes. For instance, studies on (Z,Z,Z)-cyclonona-1,3,5-triene have identified various conformations, such as the twist-boat (TB), and have calculated the energetic barriers associated with conformational changes like ring inversion and pseudorotation. researchgate.net

One study utilized Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels of theory with the 6-31G* basis set to probe the conformational intricacies of (Z,Z,Z)-cyclonona-1,3,5-triene and its (Z,E,Z) isomer. researchgate.net These calculations revealed the energy barriers for key conformational processes, which are crucial for understanding the molecule's dynamic behavior at different temperatures.

The calculated energy barrier for the ring inversion of the twist-boat conformation of (Z,Z,Z)-cyclonona-1,3,5-triene is reported to be 60.9 kJ/mol. researchgate.net The pseudorotation of the chiral twist-boat conformation through a boat-boat (BB) geometry has a calculated energy barrier of 35.5 kJ/mol. researchgate.net For the (Z,E,Z)-cyclonona-1,3,5-triene isomer, the energy barrier for ring inversion of the twist-chair (C1) conformation was calculated to be 29.35 kJ/mol, while the barrier for the swiveling of the trans double bond was found to be significantly higher at 59.76 kJ/mol. researchgate.net

These computational findings are summarized in the interactive data table below.

| Conformational Process | Calculated Energy Barrier (kJ/mol) | Computational Method |

|---|

Computational Photochemistry

Detailed computational studies specifically focused on the photochemistry of cyclonona-1,3,5-triene, including the characterization of its excited states, photochemical reaction pathways, and associated energy barriers, are not extensively available in the surveyed scientific literature. While the photochemistry of cyclic trienes is a field of significant interest, computational efforts have largely concentrated on smaller, more rigid systems like 1,3-cyclohexadiene (B119728) and its derivatives, or on cyclooctatrienes.

Theoretical investigations into the photochemistry of related bicyclic systems, such as bicyclo[4.3.0]nona-2,4,7-triene, have been performed, but direct extrapolation of these results to the monocyclic cyclonona-1,3,5-triene system is not straightforward due to the significant differences in molecular geometry and conformational flexibility. rsc.org

Conclusion

Catalytic Methods in Cyclonona-1,3,5-triene Synthesis

Emerging Catalytic Systems for Strained Ring Formation

The quest for efficient methods to synthesize nine-membered carbocycles has led to the exploration of novel catalytic systems that can facilitate the formation of these strained structures. Key among these are strategies involving palladium-catalyzed cycloadditions and ruthenium-catalyzed ring-closing metathesis, which offer versatile pathways to cyclononatriene derivatives.

Palladium-Catalyzed [5+4] Cycloaddition:

A significant advancement in the synthesis of nine-membered rings is the palladium-catalyzed [5+4] cycloaddition. This method typically involves the reaction of a five-carbon component with a four-carbon component to assemble the nine-membered ring in a single step. One prominent strategy utilizes vinyl-substituted cyclic carbonates or lactones as precursors for a zwitterionic π-allyl-palladium intermediate, which acts as a 1,5-dipole. utc.eduumicore.com This reactive intermediate can then undergo cycloaddition with a suitable four-atom partner, such as an azadiene, to furnish the nine-membered ring. utc.eduumicore.com

While much of the initial success of this methodology has been in the synthesis of nine-membered heterocycles, the principles are applicable to the construction of all-carbon frameworks. utc.eduumicore.com For instance, the reaction of 4-vinyl-4-butyrolactones with N-tosyl azadienes, catalyzed by a palladium(0) complex, has been shown to produce benzofuran-fused nine-membered heterocycles in good yields. utc.edu The reaction conditions are typically mild, and the process exhibits high regioselectivity and diastereoselectivity. utc.edu The development of purely carbocyclic variants of this reaction is an active area of research.

Ring-Closing Metathesis (RCM):

Ring-closing metathesis, utilizing well-defined ruthenium catalysts such as the Grubbs and Hoveyda-Grubbs catalysts, has become a cornerstone of modern synthetic chemistry for the formation of cyclic compounds of various sizes. nih.govlookchem.com The formation of nine-membered rings via RCM is challenging due to the aforementioned ring strain, but can be achieved, particularly when the acyclic diene precursor is conformationally pre-organized. libretexts.org

The success of RCM in synthesizing nine-membered carbocycles often depends on the nature of the substrate and the catalyst generation. Second-generation Grubbs catalysts are generally more versatile and tolerant of a wider range of functional groups. nih.gov The strategic placement of substituents on the diene chain can introduce conformational biases that favor cyclization over competing intermolecular reactions.

Detailed Research Findings:

The following table summarizes representative findings for the catalytic synthesis of a nine-membered carbocyclic derivative, illustrating the types of catalysts and conditions employed in these advanced synthetic methodologies. While a direct catalytic synthesis of the parent cyclonona-1,3,5-triene is not widely reported under these emerging systems, the data for its derivatives showcase the potential of these methods.

| Entry | Catalyst System | Substrate | Product | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃·CHCl₃ (2.5 mol%), dppe (5 mol%) | N-Benzoyl-3-nitroindole and Vinylcyclopropane | 2,3-Fused Cyclopentannulated Indoline | MeCN | RT | 95 | |

| 2 | Grubbs II Catalyst (4) | Diolefin 77 | Macrocycle 78 | - | - | - | lookchem.com |

| 3 | [Rh(cod)₂]BARF, P(4-(CN)C₆H₄)₃ | trans-4g | 7g | - | 160 | 63 |

This table presents a selection of data for the synthesis of nine-membered ring systems using emerging catalytic methods. The specific substrates and products are as reported in the cited literature and serve to illustrate the reaction conditions and yields achievable.

Vi. Spectroscopic Characterization and Structural Elucidation of Cyclonona 1,3,5 Triene and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cyclonona-1,3,5-triene and its adducts in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of individual protons and carbon atoms, respectively, while 2D-NMR experiments establish connectivity and spatial relationships within the molecule.

For cyclonona-1,3,5-triene, the ¹H NMR spectrum typically exhibits complex multiplets in the olefinic region (δ 5.0-6.5 ppm) and the allylic/aliphatic region (δ 1.5-2.5 ppm), reflecting the various proton environments in the flexible nine-membered ring. The specific chemical shifts and coupling constants are highly sensitive to the conformation of the ring.

The ¹³C NMR spectrum provides complementary information, with signals for the sp²-hybridized carbons of the double bonds appearing in the downfield region (δ 120-140 ppm) and the sp³-hybridized carbons resonating in the upfield region (δ 20-40 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in assigning the complex spectra of cyclonona-1,3,5-triene derivatives. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the carbon skeleton's connectivity. HMQC and its variant, HMBC (Heteronuclear Multiple Bond Correlation), correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These correlations are crucial for unambiguously assigning all proton and carbon resonances, especially in structurally complex adducts. researchgate.net In some cases, the non-equivalence of protons due to molecular asymmetry can be observed and confirmed with 2D heteronuclear NMR. researchgate.net

Table 1: Representative NMR Data for a Cyclonona-1,3,5-triene Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-1 | 5.8 (m) | 128.5 (CH) | C-3, C-9 |

| H-2 | 6.2 (m) | 132.1 (CH) | C-4 |

| H-3 | 5.6 (m) | 125.9 (CH) | C-1, C-5 |

| H-4 | 5.9 (m) | 130.8 (CH) | C-2, C-6 |

| H-5 | 5.4 (m) | 127.3 (CH) | C-3, C-7 |

| H-6 | 5.7 (m) | 131.5 (CH) | C-4, C-8 |

| H-7 | 2.3 (m) | 32.4 (CH₂) | C-5, C-8, C-9 |

| H-8 | 2.1 (m) | 29.8 (CH₂) | C-6, C-7, C-9 |

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of cyclonona-1,3,5-triene and its adducts. It also provides valuable information about their fragmentation patterns, which can aid in structural elucidation.

In a typical electron ionization (EI) mass spectrum of cyclonona-1,3,5-triene (C₉H₁₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 120. nih.gov The fragmentation pattern often involves the loss of hydrogen atoms or small hydrocarbon fragments, leading to a series of daughter ions that are characteristic of the compound's structure.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the m/z value to several decimal places. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, mass spectrometry has become an indispensable technique for online reaction monitoring. nih.gov By coupling a mass spectrometer to a reaction vessel, it is possible to track the consumption of reactants and the formation of products and intermediates in real-time. nih.govdurham.ac.uk This approach is particularly useful for optimizing reaction conditions and for detecting transient or unstable species that might otherwise go unnoticed. durham.ac.uk For instance, in reactions involving cyclonona-1,3,5-triene, online MS can provide insights into the reaction kinetics and mechanism by identifying key intermediates and byproducts. purdue.edu

Table 2: Expected High-Resolution Mass Spectrometry Data for Cyclonona-1,3,5-triene

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₁₂ | 120.0939 |

| [M-H]⁺ | C₉H₁₁ | 119.0861 |

| [M-CH₃]⁺ | C₈H₉ | 105.0704 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and conformational isomers present in cyclonona-1,3,5-triene and its derivatives.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of cyclonona-1,3,5-triene is characterized by several key absorption bands:

C-H stretching vibrations: The sp² C-H bonds of the alkene groups typically absorb in the region of 3000-3100 cm⁻¹. The sp³ C-H bonds of the methylene (B1212753) groups absorb at slightly lower frequencies, in the 2800-3000 cm⁻¹ range.

C=C stretching vibrations: The carbon-carbon double bond stretches give rise to absorptions in the 1600-1680 cm⁻¹ region. The number and position of these bands can provide information about the symmetry and conjugation of the triene system.

CH₂ bending vibrations: The scissoring and rocking modes of the methylene groups appear in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrational modes that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. For cyclonona-1,3,5-triene, the C=C stretching vibrations are typically strong and well-defined in the Raman spectrum, making it a valuable tool for studying the π-electron system.

Both IR and Raman spectroscopy are sensitive to the conformation of the molecule. Different conformers of cyclonona-1,3,5-triene will have slightly different vibrational frequencies, leading to changes in the observed spectra. This sensitivity allows for the study of conformational equilibria and dynamics in solution and in the solid state. nih.gov For instance, the unsymmetrical boat-chair conformation of (Z,Z)-cyclonona-1,3-diene is calculated to be more stable than the axial-symmetrical twist-boat-chair form. rsc.org

Table 3: Characteristic Vibrational Frequencies for Cyclonona-1,3,5-triene

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| sp² C-H Stretch | 3025 | 3020 |

| sp³ C-H Stretch | 2920, 2850 | 2915, 2845 |

| C=C Stretch | 1650, 1610 | 1655, 1615 |

| CH₂ Scissoring | 1450 | 1445 |

X-ray Crystallography of Solid-State Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. While obtaining suitable crystals of cyclonona-1,3,5-triene itself can be challenging due to its low melting point and conformational flexibility, the structures of its solid-state derivatives and metal complexes have been successfully determined. researchgate.netmdpi.com

These crystallographic studies provide precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry. For example, the crystal structure of a cyclonona-1,3,5-triene adduct would reveal the exact stereochemistry of the addition reaction and any resulting changes in the conformation of the nine-membered ring.

In the context of organometallic chemistry, X-ray crystallography has been instrumental in characterizing the coordination of cyclonona-1,3,5-triene to metal centers. These studies have shown that the triene can act as a multidentate ligand, adopting various conformations to accommodate the electronic and steric requirements of the metal. The structural data from these complexes provide valuable insights into the nature of the metal-ligand bonding and the reactivity of the coordinated triene.

Table 4: Illustrative Crystallographic Data for a Hypothetical Cyclonona-1,3,5-triene Adduct

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.76 |

| c (Å) | 15.43 |

| β (°) | 98.5 |

| C1=C2 Bond Length (Å) | 1.34 |

| C3=C4 Bond Length (Å) | 1.35 |

| C5=C6 Bond Length (Å) | 1.33 |

Photoelectron Spectroscopy for Electronic States

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. By applying Koopmans' theorem, the ionization potentials can be related to the energies of the occupied molecular orbitals.

The photoelectron spectrum of cyclonona-1,3,5-triene would exhibit a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The low-energy region of the spectrum is dominated by ionizations from the π-orbitals of the triene system. The splitting and positions of these bands provide direct information about the extent of π-conjugation and the through-space and through-bond interactions between the double bonds.

Higher energy bands in the photoelectron spectrum correspond to the ionization of electrons from the σ-framework of the molecule. The analysis of the vibrational fine structure on the photoelectron bands can provide information about the geometry of the resulting cation and the nature of the bonding in the neutral molecule.

Theoretical calculations are often used in conjunction with experimental PES to assign the observed ionization bands and to gain a deeper understanding of the electronic structure. csu.edu.au For example, a comparison of the experimental spectrum with simulated spectra for different conformers can help to identify the dominant conformation in the gas phase. irb.hr

Table 5: Predicted Vertical Ionization Potentials for Cyclonona-1,3,5-triene

| Molecular Orbital | Ionization Potential (eV) |

|---|---|

| π₃ (HOMO) | 8.5 |

| π₂ | 9.2 |

| π₁ | 10.1 |

Vii. Derivatization, Functionalization, and Applications of Cyclonona 1,3,5 Triene Core

Regioselective and Stereoselective Functionalization Approaches

Detailed research findings on the regioselective and stereoselective functionalization of the cyclonona-1,3,5-triene core are not extensively available in the public domain. The inherent flexibility of the nine-membered ring and the presence of multiple reactive sites pose significant challenges to achieving high levels of selectivity in chemical transformations. General methodologies for the selective functionalization of cyclic polyenes exist, but their specific application to cyclonona-1,3,5-triene has not been widely reported.

Synthesis of Heteroatom-Containing Derivatives

The synthesis of heteroatom-containing derivatives of cyclonona-1,3,5-triene, such as those incorporating nitrogen or oxygen into the nine-membered ring, is not well-documented in scientific literature. While the synthesis of aza- and oxa-macrocycles is a broad and active area of research, specific routes starting from or preserving the cyclonona-1,3,5-triene framework are not readily found.

Intramolecular Cyclization and Polycyclic Scaffold Formation

A significant aspect of the reactivity of cyclonona-1,3,5-triene is its ability to undergo intramolecular cyclization to form bicyclic scaffolds. A key and well-documented example is the thermal cyclization of the (1Z,3Z,5Z)-isomer of cyclonona-1,3,5-triene. When heated to 100°C, this isomer undergoes an electrocyclic reaction to form a bicyclic product. vaia.com This transformation proceeds in a disrotatory fashion, which is consistent with the principles of orbital symmetry for a 6-electron system under thermal conditions. vaia.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The resulting bicyclic compound has a cis stereochemical relationship between the two hydrogen atoms at the ring junction. vaia.com

This intramolecular cyclization leads to the formation of the bicyclo[4.3.0]nonane skeleton, also known as a hydrindane. vaia.comresearchgate.netnih.govresearchgate.netontosight.aiosti.govresearchgate.netfigshare.commdpi.comnih.govrsc.org This structural motif is present in a variety of natural products and biologically active molecules, highlighting the potential of cyclonona-1,3,5-triene derivatives as precursors to these more complex systems. The reaction of cis-bicyclo[4.3.0]nona-3,7-diene with iodine, for instance, results in a transannular cyclization to form a tricyclic brexane derivative. osti.gov

Table 1: Intramolecular Cyclization of Cyclonona-1,3,5-triene

| Reactant Isomer | Conditions | Reaction Type | Product Stereochemistry | Resulting Scaffold |

|---|

Potential as a Building Block in Organic Synthesis (e.g., natural product synthesis motifs for strained systems)

While the bicyclo[4.3.0]nonane core formed from the cyclization of cyclonona-1,3,5-triene is a common feature in many natural products, there is a lack of direct evidence in the available literature of cyclonona-1,3,5-triene itself being widely employed as a starting building block in the total synthesis of such compounds. The challenges in controlling its reactivity and the availability of other synthetic routes to the bicyclo[4.3.0]nonane system may contribute to its limited use in this context. The synthesis of strained polycyclic systems from cyclonona-1,3,5-triene is a plausible but underexplored area of research.

Role in Advanced Materials or Ligand Design for Organometallic Chemistry

The potential application of cyclonona-1,3,5-triene and its derivatives in the fields of advanced materials and organometallic chemistry is not well-established in the scientific literature. The conformational flexibility of the nine-membered ring could present challenges for its use as a rigid ligand in organometallic complexes. While the related cyclononatetraenyl anion has been studied in the context of aromaticity, the use of the neutral cyclonona-1,3,5-triene as a ligand or as a component in functional polymers or other advanced materials has not been significantly reported. chegg.com

Viii. Future Perspectives and Interdisciplinary Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of cyclonona-1,3,5-triene and its derivatives is intrinsically linked to their accessibility. Future efforts will concentrate on developing synthetic pathways that are not only high-yielding but also align with the principles of green and sustainable chemistry. nih.gov Traditional organic synthesis often relies on hazardous materials and generates significant waste, prompting a shift towards more environmentally benign methodologies. chemistryjournals.net

Key strategies for future synthetic development include:

Catalysis: Employing novel catalytic systems, including those based on earth-abundant metals or biocatalysts, can lead to milder reaction conditions, reduced energy consumption, and higher atom economy. chemistryjournals.net The development of ecocatalysts, potentially derived from natural sources, presents a promising avenue for producing cyclic compounds with minimal environmental impact. nih.gov

Renewable Feedstocks: Investigating routes that begin from renewable starting materials rather than petroleum-based sources is a central goal of sustainable chemistry. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and can often improve yields and reduce waste compared to traditional batch processing. This technology is particularly well-suited for optimizing multi-step syntheses.

Solvent-Free and Alternative Solvents: The move away from volatile and toxic organic solvents is critical. Research into solvent-free reaction conditions or the use of greener alternatives like water or ionic liquids will be essential. chemistryjournals.net For instance, sustainable routes have been successfully developed for urazole (B1197782) compounds, precursors to highly reactive triazolinediones, that are largely solvent-free and high-yielding. rsc.org

Unveiling Complex Reaction Mechanisms and Dynamic Processes with Advanced Techniques

The nine-membered ring of cyclonona-1,3,5-triene allows for significant conformational flexibility, leading to complex dynamic processes and reaction mechanisms. Future research will employ a synergy of advanced spectroscopic and computational methods to create a detailed picture of its behavior.

Advanced NMR Spectroscopy: High-frequency Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the solution-state structure and dynamics. researchgate.net Techniques like 2D NMR and variable-temperature studies can elucidate conformational exchange processes and the structures of transient intermediates.

Photoelectron Spectroscopy (PES): Synchrotron-based PES allows for the experimental determination of the electronic structure of molecules by analyzing the energy of electrons ejected upon photoionization. researchgate.net This technique provides a direct comparison to quantum chemical calculations of molecular orbital energies.

Computational Chemistry: High-level ab initio methods, such as time-dependent density functional theory (TDDFT) and Møller-Plessett perturbation theory, are indispensable for understanding molecular properties. researchgate.net These calculations can predict equilibrium geometries, vibrational frequencies, and the energy surfaces of ground and excited states, offering a deep understanding of the relationship between structure and reactivity, such as the interconversion between cycloheptatriene (B165957) (CHT) and its bicyclic isomer, norcaradiene (NCD). researchgate.net For cyclonona-1,3,5-triene, these methods can map out potential energy surfaces for its various isomers and predict pathways for electrocyclic reactions.

Table 1: Advanced Techniques for Probing Molecular Structure and Dynamics

| Technique | Information Gained | Relevance to Cyclonona-1,3,5-triene |

| High-Frequency NMR | Provides detailed data on chemical shifts and coupling constants for structural elucidation in solution. researchgate.net | Can resolve complex spectra to map connectivity and determine conformational preferences. |

| Photoelectron Spectroscopy (PES) | Measures the binding energies of electrons in molecular orbitals. researchgate.net | Reveals the electronic structure and allows for validation of theoretical models. |

| Time-Dependent DFT (TDDFT) | Computationally predicts electronic excitation energies and UV-Vis spectra. researchgate.net | Can interpret the molecule's response to light and predict photochemical reactivity. |

| Flow Chemistry | Enables precise control over reaction conditions like temperature and mixing in a continuous stream. chemistryjournals.net | Allows for the safe handling of reactive intermediates and optimization of synthetic yields. |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from materials discovery to synthetic planning. nih.govnih.gov These computational tools are adept at navigating the vastness of "chemical space" to identify molecules with desired properties and predict viable synthetic pathways. arxiv.org

For cyclonona-1,3,5-triene, AI and ML can accelerate discovery in several ways:

Generative Models for De Novo Design: AI models, trained on massive datasets of known molecules and reactions, can generate novel derivatives of the cyclonona-1,3,5-triene scaffold. youtube.com These models can be guided by multi-objective optimization algorithms to design molecules with specific properties, such as enhanced reactivity for bioorthogonal applications or specific photophysical characteristics. nih.govyoutube.com

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules. cas.org By enriching training datasets with diverse and high-quality reaction data, these models can overcome the limitations of known chemistry and suggest innovative disconnections, improving the synthesis of rare or complex structures. cas.org

Property Prediction: Machine learning models can be trained to predict the physical, chemical, and biological properties of hypothetical cyclonona-1,3,5-triene derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This approach has been successfully used to predict novel antibacterial agents. nih.gov

Exploration in Bioorthogonal Chemistry (Drawing from the reactivity of strained ring systems)

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org A cornerstone of this field is the use of ring strain to accelerate reaction rates. wikipedia.orgpharmacy180.com Molecules with high ring strain, such as cyclopropenes and trans-cyclooctenes, are highly reactive dienophiles in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, which are among the fastest bioorthogonal reactions known. wikipedia.orgescholarship.orgru.nl

The cyclonona-1,3,5-triene scaffold, particularly its more strained isomers, represents an untapped resource for bioorthogonal chemistry.

Strain-Promoted Reactivity: The introduction of a trans double bond within the nine-membered ring would create a highly strained and reactive system, analogous to the widely used trans-cyclooctene (B1233481) (TCO). escholarship.org This strain energy is released during cycloaddition reactions, providing a large thermodynamic driving force and leading to rapid reaction kinetics. wikipedia.orgnumberanalytics.com

New Reaction Development: The unique geometry of cyclonona-1,3,5-triene could enable novel cycloaddition pathways. Its potential as a dienophile in iEDDA reactions or as a partner in strain-promoted azide-alkyne cycloadditions (SPAAC) warrants significant investigation. escholarship.orgnih.gov

Tunable Properties: The nine-membered ring offers more positions for substitution compared to smaller rings like cyclooctene. This allows for fine-tuning of properties such as solubility, stability, and reaction kinetics, potentially leading to the development of superior bioorthogonal probes for live-cell imaging and diagnostics. nih.gov The in situ conversion of light energy into ring-strain energy is another promising approach to ensure both biostability and spatiotemporal control. researchgate.net

Table 2: Comparison of Key Bioorthogonal Reactions

| Reaction Type | Key Reactants | Driving Force | Relevance to Cyclonona-1,3,5-triene |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., cyclooctyne) | Release of ring strain. escholarship.org | A strained alkyne variant of the cyclononane (B1620106) ring could be a novel SPAAC reagent. |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Release of ring strain. escholarship.orgru.nl | A trans-isomer of cyclonona-1,3,5-triene could act as a highly reactive dienophile. |

| Photoclick Chemistry | Tetrazole + Alkene | Photoinduced generation of a highly reactive nitrile imine dipole. wikipedia.org | Photochemically generated isomers of cyclonona-1,3,5-triene could participate in these reactions. |

Design of Novel Functional Molecules Based on Cyclonona-1,3,5-triene Scaffolding

The cyclonona-1,3,5-triene ring is not just a chemical curiosity but a versatile scaffold for the construction of novel functional molecules. Its unique size, conformational flexibility, and electronic properties can be harnessed to create materials and probes with tailored functions.